Cas no 2247106-45-0 (1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro-)

1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro-, is a heterocyclic sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical research. Its fused pyrrolopyridine scaffold offers a versatile platform for constructing complex molecular architectures, particularly in medicinal chemistry applications. The sulfonyl chloride moiety enables efficient derivatization through nucleophilic substitution reactions, facilitating the introduction of sulfonamide or sulfonate functional groups. This compound is particularly valuable for synthesizing biologically active molecules due to its reactivity and compatibility with diverse reaction conditions. Its stability and well-defined reactivity profile make it a reliable intermediate for targeted modifications in drug discovery and agrochemical development. Proper handling under inert conditions is recommended due to its moisture sensitivity.
1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro- structure
2247106-45-0 structure
Product name:1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro-
CAS No:2247106-45-0
MF:C7H7ClN2O2S
MW:218.660679101944
CID:6139244
PubChem ID:138040713

1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro-
    • 2247106-45-0
    • EN300-6489316
    • 2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride
    • 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
    • Inchi: 1S/C7H7ClN2O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2
    • InChI Key: JGTBRSHDERIQRL-UHFFFAOYSA-N
    • SMILES: C12N(S(Cl)(=O)=O)CCC1=CC=CN=2

Computed Properties

  • Exact Mass: 217.9916763g/mol
  • Monoisotopic Mass: 217.9916763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.62±0.1 g/cm3(Predicted)
  • Boiling Point: 376.9±44.0 °C(Predicted)
  • pka: 0.20±0.20(Predicted)

1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6489316-0.25g
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95.0%
0.25g
$481.0 2025-03-15
Enamine
EN300-6489316-0.05g
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95.0%
0.05g
$226.0 2025-03-15
1PlusChem
1P027YXP-1g
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
1g
$1262.00 2024-05-25
Aaron
AR027Z61-500mg
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
500mg
$1068.00 2025-02-15
Aaron
AR027Z61-50mg
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
50mg
$336.00 2025-02-15
1PlusChem
1P027YXP-10g
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
10g
$5224.00 2024-05-25
1PlusChem
1P027YXP-50mg
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
50mg
$332.00 2024-05-25
1PlusChem
1P027YXP-100mg
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
100mg
$479.00 2024-05-25
Aaron
AR027Z61-1g
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95%
1g
$1361.00 2025-02-15
Enamine
EN300-6489316-5.0g
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
2247106-45-0 95.0%
5.0g
$2816.0 2025-03-15

Additional information on 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro-

Introduction to 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro- (CAS No. 2247106-45-0)

The compound 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro-, identified by its CAS number 2247106-45-0, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its fused pyrrole and pyridine rings with a sulfonyl chloride functional group, has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The structural motif of 1H-Pyrrolo[2,3-b]pyridine provides a unique scaffold that mimics natural products and bioactive molecules, making it a valuable building block for synthesizing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds due to their inherent biological activity and structural diversity. The sulfonyl chloride moiety attached to the 1H-Pyrrolo[2,3-b]pyridine core enhances the compound's reactivity, enabling further functionalization through nucleophilic substitution reactions. This feature is particularly useful in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The 2,3-dihydro prefix indicates the presence of a saturated ring system, which can influence the electronic properties and binding affinity of the molecule. Researchers have leveraged this structural flexibility to design inhibitors targeting specific enzymes and receptors involved in various diseases. For instance, studies have shown that derivatives of 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory and autoimmune disorders.

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, 2,3-dihydro- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the construction of the pyrrole-pyridine core through cyclization reactions followed by sulfonylation using chlorosulfonic acid or equivalent reagents. The introduction of the sulfonyl chloride group at the 1-position enhances the compound's utility as an intermediate in further derivatization. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision.

Recent research has explored the pharmacological profile of 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride derivatives in preclinical models. These studies have demonstrated promising results in modulating signaling pathways associated with cancer progression. For example, a study published in *Journal of Medicinal Chemistry* reported that certain sulfonamides derived from this scaffold exhibited potent inhibitory activity against mutant forms of KRAS G12C, a driver oncogene frequently found in pancreatic cancer. The ability to fine-tune the structure while maintaining high efficacy underscores the importance of this compound as a pharmacophore.

The versatility of 1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride extends beyond oncology applications. Researchers have also investigated its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyrrolopyridine core is structurally analogous to several known bioactive molecules that interact with neurotransmitter receptors and ion channels. By modifying the substituents on the ring system, scientists aim to develop ligands that can selectively target diseased neurons without affecting healthy cells.

In conclusion,1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, CAS no. 2247106-45-0, stands out as a pivotal intermediate in medicinal chemistry with far-reaching implications for drug development. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents targeting a myriad of diseases. As research continues to uncover new applications for this compound,1H-Pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is poised to play a central role in shaping future treatments across multiple therapeutic domains.

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